(S)-(+)-1-Iodo-2-methylbutane

Vue d'ensemble

Description

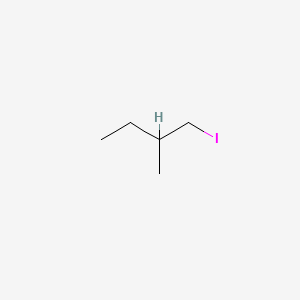

(S)-(+)-1-Iodo-2-methylbutane is an organic compound that belongs to the class of alkyl halides. It is characterized by the presence of an iodine atom attached to a chiral carbon, making it optically active. This compound is often used in organic synthesis due to its reactivity and ability to participate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-(+)-1-Iodo-2-methylbutane can be synthesized through several methods. One common approach involves the halogenation of (S)-2-methylbutanol using iodine and phosphorus trichloride. The reaction typically proceeds under mild conditions, ensuring the retention of the chiral center.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes the careful control of temperature and reaction time to prevent side reactions and degradation of the product.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-(+)-1-Iodo-2-methylbutane undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: Although less common, it can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide.

Elimination Reactions: Strong bases such as potassium tert-butoxide are often used.

Oxidation and Reduction: Reagents like potassium permanganate and lithium aluminum hydride can be employed.

Major Products Formed:

Nucleophilic Substitution: Products include various substituted butanes, depending on the nucleophile used.

Elimination Reactions: The major product is typically 2-methyl-1-butene.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis and Reactivity

(S)-(+)-1-Iodo-2-methylbutane is often utilized as a precursor in the synthesis of various organic compounds due to its reactivity as an alkyl halide. Its applications can be categorized as follows:

Synthesis of Complex Molecules

This compound is used in synthesizing complex cations, such as the 4′-trimethylenebis(1-methyl-1-(2-methylbutyl)piperidinium) cation (TMBP₂⁺). TMBP₂⁺ acts as a structure-directing agent during the synthesis of high-silica porous silicates, which are crucial in catalysis and materials science .

Photochemistry Studies

Recent studies have investigated the photodissociation of this compound under ultraviolet (UV) and extreme ultraviolet (XUV) light. The results indicate that this compound can undergo molecular dissociation, providing insights into the dynamics of chiral molecules under radiation. The presence of iodine allows for unique ionization pathways that enhance the understanding of molecular behavior in photochemical processes .

Case Study 1: Synthesis of Zaragozic Acid A

This compound has been employed in synthesizing the C₆ acyl side chain of zaragozic acid A, a compound with antifungal properties. This application highlights its role in medicinal chemistry, where it contributes to the development of pharmaceuticals .

Case Study 2: Ultraviolet Photodissociation Experiments

In a study utilizing time-resolved spectroscopy, researchers exposed samples of this compound to UV and XUV pulses. The experiments demonstrated that the compound's dissociation leads to various ionic fragments, allowing for the observation of reaction dynamics at a molecular level. This research has implications for understanding chirality and molecular interactions in complex systems .

Data Table: Comparison of Applications

Mécanisme D'action

The mechanism of action of (S)-(+)-1-Iodo-2-methylbutane primarily involves its reactivity as an alkyl halide. The iodine atom, being a good leaving group, facilitates various substitution and elimination reactions. These reactions often proceed through the formation of a carbocation intermediate, which can then undergo further transformations depending on the reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

®-(-)-1-Iodo-2-methylbutane: The enantiomer of (S)-(+)-1-Iodo-2-methylbutane, differing only in the spatial arrangement of atoms around the chiral center.

1-Bromo-2-methylbutane: Similar in structure but with a bromine atom instead of iodine.

1-Chloro-2-methylbutane: Similar in structure but with a chlorine atom instead of iodine.

Uniqueness: this compound is unique due to its chiral nature and the presence of an iodine atom, which makes it highly reactive in nucleophilic substitution reactions. Its optical activity also makes it valuable in studies involving chiral compounds and their interactions with biological systems.

Activité Biologique

(S)-(+)-1-Iodo-2-methylbutane, a chiral alkyl halide, has garnered attention in various fields of chemical research, particularly in organic synthesis and potential biological applications. This compound is characterized by its unique structural properties and reactivity, which can influence its biological activity. This article delves into the biological activities associated with this compound, including its synthesis, interactions with biological systems, and potential applications.

- Molecular Formula : CHI

- Molar Mass : 198.05 g/mol

- Boiling Point : 148 °C

- Density : 1.525 g/mL at 25 °C

- Functional Group : Alkyl halide (iodo)

The compound's structure can be represented by the SMILES notation: CCC@HCI, indicating a chiral center at the carbon atom adjacent to the iodine atom .

Synthesis and Applications

This compound is often synthesized through nucleophilic substitution reactions involving iodomethane and 2-methylbutanol. Its applications extend to:

- Synthesis of Complex Molecules : It is utilized in the synthesis of various compounds, including 4′-trimethylenebis(1-methyl-1-(2-methylbutyl)piperidinium) cation (TMBP), which serves as a structure-directing agent in the synthesis of high-silica porous silicates. Additionally, it plays a role in forming the C6 acyl side chain of zaragozic acid A .

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions. These reactions are crucial in various biochemical processes, including:

- Biological Methylation : The compound may act as a methyl donor in methylation reactions, which are vital for regulating gene expression and protein function .

Case Studies

Research Findings

A summary of key findings regarding the biological activity of this compound includes:

Propriétés

IUPAC Name |

(2S)-1-iodo-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11I/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBHXHXNWHTGSO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29394-58-9 | |

| Record name | (S)-(+)-1-Iodo-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (S)-(+)-1-iodo-2-methylbutane a useful starting material for liquid crystal synthesis?

A: this compound is a chiral molecule, meaning it exists in two forms that are mirror images of each other (like our left and right hands). This chirality is crucial in liquid crystal synthesis because the spatial arrangement of molecules significantly influences the liquid crystal properties. Researchers use this compound as a building block to introduce chirality into larger molecules, ultimately affecting the liquid crystal behavior. [, ]

Q2: Can you give an example of how this compound is used to build liquid crystal molecules?

A: Researchers have successfully synthesized various ferroelectric liquid crystal materials using this compound. For example, it serves as a starting point for creating 2(S)-[2(S)-methylbutoxy]propionic acid and 2(S)-[2(S)-methylbutyloxy]propanol. These chiral compounds are then incorporated into more complex structures, ultimately leading to liquid crystals with desirable properties. [, ]

Q3: How does the structure of molecules synthesized using this compound affect the resulting liquid crystal phases?

A: Research demonstrates that the specific arrangement of atoms around the chiral centers introduced by this compound plays a crucial role. For instance, in a study exploring the synthesis of ferroelectric liquid crystal materials, researchers observed that the length of the n-alkoxy chain attached to a core structure derived from this compound directly influenced the formation and temperature range of the S*C phase, a specific liquid crystal phase. []

Q4: Are there any alternative synthesis routes for the chiral compounds derived from this compound?

A: While this compound is a common starting material, researchers are constantly exploring alternative synthesis routes for chiral liquid crystal compounds. Comparing these alternative routes with established methods involving this compound is essential for assessing efficiency, cost-effectiveness, and potential environmental impacts. This ongoing research contributes to a broader understanding of structure-property relationships in liquid crystals and paves the way for developing novel materials with tailored properties. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.